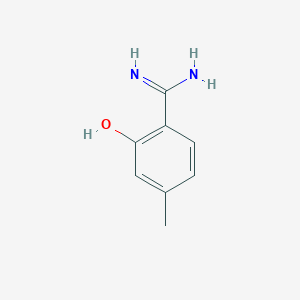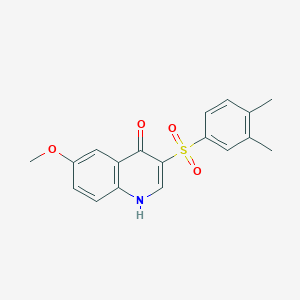
3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline class of organic molecules. It is also known as DMQX and is widely used in scientific research for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Tubulin Polymerization Inhibition
Compounds structurally related to 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, such as those containing sulfone groups between a trimethoxyphenyl ring and a methoxyquinoline, have shown significant antiproliferative activity against various cancer cell lines. Specifically, certain derivatives have been found to inhibit tubulin polymerization, an essential process for cell division in cancer cells, with potency comparable to known anticancer agents like combretastatin A-4. These findings suggest potential applications in cancer treatment through the development of new chemotherapeutic agents that target microtubule dynamics (Lee et al., 2011).
Photooxidation and Singlet Oxygen Generation
Certain complexes, including those based on 2-phenylquinoline ligands, have been designed to efficiently generate singlet oxygen (1O2) upon light activation. These complexes can catalyze the photooxidation of sulfides into sulfoxides, a reaction of interest in organic synthesis and potential environmental applications. The ability to tune these reactions through modifications of the ligand structure opens up possibilities for developing new photocatalytic systems for a variety of oxidation reactions (Li & Ye, 2019).
Metal Complex Catalysis
Metal complexes, such as those with methyloxorhenium(V) and palladium(II), have been studied for their reactivity and potential applications in catalysis. For instance, methyloxorhenium(V) complexes catalyze the sulfoxidation of thioethers, a reaction relevant to the synthesis of sulfoxides, which are important in various chemical industries. Palladium(II) complexes with certain ligands have shown interactions with DNA and proteins, suggesting potential applications in bioinorganic chemistry and as therapeutic agents (Shan et al., 2002) (Ramachandran et al., 2012).
Photoluminescence and Material Science
Complexes derived from modifications at the C-2 position of 8-hydroxyquinoline have been synthesized and show strong yellow-orange luminescence. Such properties are valuable for the development of new luminescent materials, which could be used in lighting, display technologies, and as sensors. The good solubility of these complexes in common organic solvents facilitates their application in various material science contexts (Tan et al., 2018).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-6-14(8-12(11)2)24(21,22)17-10-19-16-7-5-13(23-3)9-15(16)18(17)20/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGOBSLSKFJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)
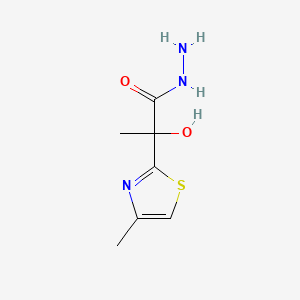
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)
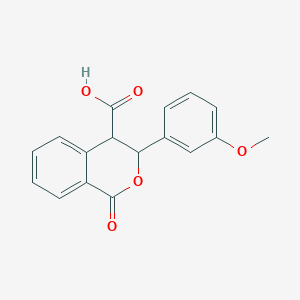
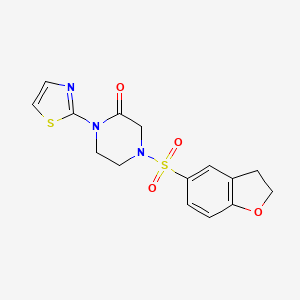
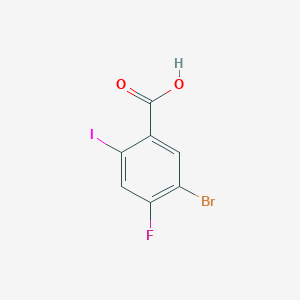
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)
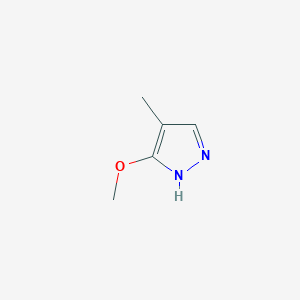
![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
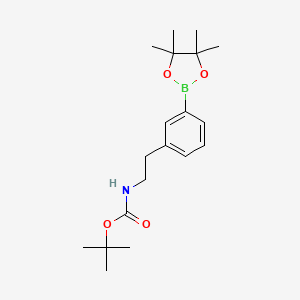
![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)
![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)
